molecular formula C25H24N2O4S B6482332 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine CAS No. 895650-07-4

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine

Cat. No.: B6482332
CAS No.: 895650-07-4
M. Wt: 448.5 g/mol
InChI Key: SAVZENMLUWBMRE-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation, where the quinoline derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the quinoline core, which can be achieved through a nucleophilic aromatic substitution reaction using 3,4-dimethylphenylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the benzenesulfonyl group to a benzyl group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups on the quinoline ring can be replaced by other substituents using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, Lewis acids as catalysts.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Benzyl-substituted quinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the quinoline core is known for its potential antimicrobial and anticancer properties. The compound can be studied for its interactions with biological targets, such as enzymes and receptors, to develop new therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structure can be optimized to enhance its pharmacological properties, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. The benzenesulfonyl group can enhance the compound’s binding affinity to specific proteins, leading to the inhibition of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with known antimicrobial properties.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Sulfonamides: Compounds containing the sulfonyl group, known for their antibacterial activity.

Uniqueness

3-(Benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine is unique due to its combination of the quinoline core with benzenesulfonyl and dimethylphenyl groups. This combination enhances its chemical stability, reactivity, and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-16-10-11-18(12-17(16)2)27-25-20-13-22(30-3)23(31-4)14-21(20)26-15-24(25)32(28,29)19-8-6-5-7-9-19/h5-15H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVZENMLUWBMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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